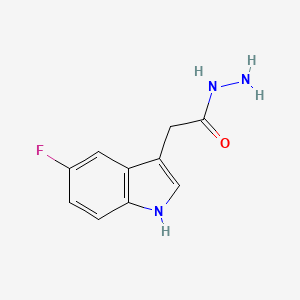

5-Fluoroindole-3-acetic hydrazide

Description

Contextualizing Indole (B1671886) and Hydrazide Chemical Scaffolds within Biological Systems

The indole nucleus is a cornerstone of biologically active compounds, both natural and synthetic. nih.govnih.gov This bicyclic aromatic heterocycle, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is found in a vast array of molecules with profound physiological effects. nih.govtandfonline.com Perhaps the most well-known endogenous indole is the amino acid tryptophan, which serves as a precursor for the neurotransmitter serotonin (B10506) and the hormone melatonin. rsc.org The indole scaffold's unique electronic properties and its ability to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, allow it to bind to a wide range of biological receptors and enzymes. tandfonline.com This versatility has led to the development of numerous indole-containing drugs with diverse therapeutic applications, including anti-inflammatory agents like indomethacin, and antimigraine drugs such as frovatriptan. nih.gov The indole ring system is considered a "privileged scaffold" in medicinal chemistry due to its proven success in interacting with multiple biological targets. nih.govtandfonline.com

Significance of Fluorine Atom Incorporation in Heterocyclic Compound Research

The introduction of fluorine into heterocyclic compounds is a widely employed and highly effective strategy in modern drug discovery. bldpharm.comnih.gov Fluorine is the most electronegative element, and its small size allows it to often mimic a hydrogen atom, yet its electronic effects can profoundly alter a molecule's properties. bldpharm.comdiva-portal.org The incorporation of a fluorine atom can significantly impact a compound's metabolic stability by blocking sites of oxidative metabolism, thereby increasing its half-life in the body. bldpharm.com

Overview of 5-Fluoroindole-3-acetic Hydrazide as a Focus Compound

5-Fluoroindole-3-acetic hydrazide is a synthetic compound that strategically combines the three chemical features discussed above. Its chemical structure consists of an indole ring fluorinated at the 5-position, with an acetic hydrazide group attached at the 3-position. The CAS number for this compound is 376646-57-0. sigmaaldrich.com

The synthesis of this compound typically starts from its corresponding acid, 5-fluoroindole-3-acetic acid (CAS: 443-73-2). sigmaaldrich.comnih.gov The synthesis of 5-fluoroindole (B109304) itself can be achieved through methods like the Fischer indole synthesis or the Leimgruber-Batcho reaction. labshake.com The hydrazide is then generally formed by reacting the carboxylic acid or its ester derivative with hydrazine (B178648) hydrate. researchgate.net

While specific, in-depth research on the biological activities of 5-Fluoroindole-3-acetic hydrazide is not extensively published, studies on closely related indole-hydrazide and fluoroindole derivatives provide a strong basis for its potential. For instance, various indole-3-acetic acid hydrazone derivatives have been investigated for their neuroprotective and antioxidant properties. nih.gov Moreover, indole-based hydrazide-hydrazones have demonstrated significant antitubercular and anticancer activities. nih.govtandfonline.com The presence of the 5-fluoro substituent is also known to confer potent biological activity, as seen in studies of other 5-fluoroindole derivatives which have shown antimicrobial effects. diva-portal.org

Below is a table summarizing the key identification and property data for 5-Fluoroindole-3-acetic hydrazide and its immediate precursor.

| Property | 5-Fluoroindole-3-acetic hydrazide | 5-Fluoroindole-3-acetic acid |

| CAS Number | 376646-57-0 | 443-73-2 |

| Molecular Formula | C10H10FN3O | C10H8FNO2 |

| Molecular Weight | 207.2 g/mol | 193.17 g/mol |

Research Gaps and Opportunities in Fluoroindole-Hydrazide Chemistry and Biology

Despite the promising structural features of 5-Fluoroindole-3-acetic hydrazide, there is a noticeable gap in the scientific literature regarding its specific synthesis, characterization, and comprehensive biological evaluation. Much of the current understanding is extrapolated from studies on analogous compounds. This presents a significant opportunity for further research.

A key area for investigation is the detailed synthesis and optimization of synthetic routes to 5-Fluoroindole-3-acetic hydrazide. While general methods for hydrazide formation are known, specific reaction conditions and yields for this particular compound are not well-documented in peer-reviewed literature.

Furthermore, a systematic evaluation of its biological activity is warranted. Based on the activities of related compounds, promising avenues for investigation include its potential as an antimicrobial, anticancer, anti-inflammatory, or neuroprotective agent. For example, studies on other indole hydrazides have shown potent anticancer activity, suggesting this would be a fruitful area of research for the 5-fluoro analog. researchgate.net Similarly, the known antimicrobial effects of fluoroindole derivatives suggest that 5-Fluoroindole-3-acetic hydrazide could be a valuable lead in the development of new anti-infective agents. nih.govdiva-portal.org

The table below highlights the observed biological activities of related indole-hydrazide and fluoroindole compounds, suggesting potential areas of investigation for 5-Fluoroindole-3-acetic hydrazide.

| Compound Class | Observed Biological Activities |

| Indole-hydrazide/hydrazone derivatives | Anticancer, Antitubercular, Antimicrobial, Antidepressant, Anti-inflammatory |

| Fluoroindole derivatives | Antimicrobial, Enhanced metabolic stability, Altered protein binding affinity |

Structure

3D Structure

Properties

IUPAC Name |

2-(5-fluoro-1H-indol-3-yl)acetohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN3O/c11-7-1-2-9-8(4-7)6(5-13-9)3-10(15)14-12/h1-2,4-5,13H,3,12H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIGQJHIWMBOAKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CN2)CC(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379064 | |

| Record name | 5-Fluoroindole-3-acetic hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

376646-57-0 | |

| Record name | 5-Fluoro-1H-indole-3-acetic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=376646-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoroindole-3-acetic hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the 5-Fluoroindole (B109304) Nucleus

The introduction of a fluorine atom at the 5-position of the indole (B1671886) ring requires specific regioselective strategies. This is typically achieved by either direct fluorination of an indole precursor or, more commonly, by starting with an already fluorinated benzene-ring precursor and then constructing the indole ring.

Direct regioselective fluorination of the indole nucleus at the C5 position is challenging due to the high reactivity of the C3 position. Therefore, most strategies rely on the fluorination of aniline (B41778) or other benzene (B151609) derivatives prior to indole ring formation. However, electrophilic fluorinating agents like Selectfluor can be used to introduce fluorine onto the indole ring system. In some cases, difluorination at the C3 position occurs, which can be followed by a selective hydrodefluorination to yield the 3-fluoroindole. acs.org For achieving 5-fluoro substitution, the use of a pre-fluorinated starting material is the most common and reliable method.

Several classical and modern organic reactions are employed to construct the 5-fluoroindole nucleus from appropriately substituted fluorinated precursors. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

Fischer Indole Synthesis : This is a widely used method that involves the reaction of a fluorinated phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. To produce 5-fluoroindole, 4-fluorophenylhydrazine is reacted with a suitable carbonyl compound, such as pyruvate (B1213749), followed by acid-catalyzed cyclization and subsequent decarboxylation. diva-portal.org

Leimgruber-Batcho Indole Synthesis : This method offers a high-yielding alternative to the Fischer synthesis and is amenable to a wide range of substituted indoles. The synthesis of 5-fluoroindole via this route starts with 5-fluoro-2-nitrotoluene (B1295086), which is converted to an enamine. A subsequent reductive cyclization using catalysts like Raney Nickel or Palladium on carbon (Pd/C) yields the 5-fluoroindole nucleus. diva-portal.org

Vicarious Nucleophilic Substitution (VNS) : A less common but effective approach involves the VNS reaction. For example, 4-fluoronitrobenzene can react with a chloromethyl aryl sulfone followed by a reductive cyclization to form the 5-fluoroindole ring. diva-portal.org

Table 1: Comparison of Indole Ring Closure Methodologies for 5-Fluoroindole Synthesis

| Synthetic Method | Starting Material | Key Reagents | Outcome | Reference(s) |

|---|---|---|---|---|

| Fischer Indole Synthesis | 4-Fluorophenylhydrazine | Ethyl pyruvate, Acid catalyst (e.g., H₂SO₄) | Forms hydrazone intermediate, followed by acid-catalyzed ring closure to yield ethyl 5-fluoro-indole-2-carboxylate. | diva-portal.org |

| Leimgruber-Batcho Synthesis | 5-Fluoro-2-nitrotoluene | Dimethylformamide dimethyl acetal (B89532) (DMFDMA), Pyrrolidine, Reducing agent (e.g., Raney-Ni, H₂) | Forms an enamine intermediate which undergoes reductive cyclization. | diva-portal.org |

| Vicarious Nucleophilic Substitution (VNS) | 4-Fluoronitrobenzene | 2-(4-bromophenoxy)-acetonitrile, t-BuOK, Pd/C, H₂ | Nucleophilic substitution followed by reductive cyclization. | diva-portal.org |

Isotopic labeling of fluoroindoles is crucial for their use in advanced analytical techniques, particularly for protein Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netrsc.org The introduction of ¹³C and ¹⁹F isotopes provides a sensitive probe for studying molecular interactions and dynamics. researchgate.net

Syntheses often utilize inexpensive ¹³C sources like ¹³C-carbon dioxide. rsc.org For instance, the synthesis of [5-¹³C] 5-fluoroindole can be achieved using the Fischer indole synthesis starting from 4-fluoronitrobenzene-4-¹³C. diva-portal.org Ruthenium-mediated ring-closing metathesis is another key strategy for constructing the ¹³C-containing indole carbocycle. researchgate.netrsc.org The dual labeling with ¹⁹F and ¹³C is particularly powerful, as it leverages the Transverse Relaxation-Optimized Spectroscopy (TROSY) effect to study large biomolecular systems. researchgate.netresearchgate.net

Table 2: Isotopic Labeling Strategies for Fluoroindoles

| Isotope(s) | Labeling Position | Synthetic Strategy | Precursor | Application | Reference(s) |

|---|---|---|---|---|---|

| ¹³C | 5-position | Fischer Indole Synthesis | 4-Fluoronitrobenzene-4-¹³C | Tryptophan precursor for protein NMR | diva-portal.org |

| ¹³C, ¹⁹F | Various | Ruthenium-mediated ring-closing metathesis | ¹³CO₂ | High-resolution NMR spectroscopy | researchgate.netrsc.organu.edu.au |

| ¹³C, ¹⁹F, ²H | Various | Multi-step synthesis involving deuteration and fluorination steps | Deuterated precursors, Phenofluor Mix | Protein NMR in mammalian cells | researchgate.net |

Formation and Functionalization of the Acetic Hydrazide Moiety

Once the 5-fluoroindole nucleus is synthesized, the next stage is the introduction and subsequent chemical transformation of the acetic hydrazide side chain at the C3 position.

The direct precursor to the target molecule is 5-fluoroindole-3-acetic acid. This can be synthesized by reacting 5-fluoroindole with glycolic acid in the presence of a strong base like potassium hydroxide (B78521) in an autoclave at high temperature and pressure, a method analogous to the synthesis of the non-fluorinated indole-3-acetic acid. orgsyn.org

Alternatively, the side chain can be built up through other intermediates. The Vilsmeier-Haack reaction on 6-fluoroindole (B127801) (a positional isomer, but illustrating the method) can produce the 3-carboxaldehyde, which can then be converted to a nitrovinyl derivative and reduced to form the tryptamine, a precursor to the acetic acid side chain. nih.gov

Once 5-fluoroindole-3-acetic acid is obtained, it is typically converted to its corresponding ester, such as ethyl 5-fluoroindole-3-acetate. This esterification step facilitates the subsequent reaction. The final step to obtain the hydrazide is the reaction of the ester with hydrazine (B178648) hydrate, often in a solvent like ethanol. biosynth.comnih.gov This reaction is a standard method for converting esters to hydrazides.

The hydrazide group (-CONHNH₂) in 5-fluoroindole-3-acetic hydrazide is a versatile functional group that readily undergoes condensation reactions with aldehydes and ketones to form the corresponding hydrazones (R₂C=NNHCO-). wikipedia.orgnih.gov This reaction is typically carried out by heating the hydrazide and the carbonyl compound in a suitable solvent, such as ethanol, sometimes with a catalytic amount of acetic acid. nih.govresearchgate.net

The formation of these hydrazone derivatives is a common strategy in medicinal chemistry to generate libraries of compounds for biological screening. researchgate.netscirp.org The reaction is generally high-yielding and allows for significant structural diversity by varying the aldehyde or ketone reactant. For example, reacting indole hydrazides with various substituted aldehydes leads to a wide array of N'-[(substituted)methylene]hydrazide derivatives. researchgate.net

Table 3: Representative Condensation Reactions of Indole Hydrazides

| Hydrazide | Carbonyl Reactant | Product Type | Reaction Conditions | Reference(s) |

|---|---|---|---|---|

| Indole-3-carboxaldehyde hydrazide | Substituted Aldehydes | Hydrazide-hydrazone | Glacial acetic acid, Ethanol | researchgate.net |

| Cyanoacetylhydrazine | 3-Acetylpyridine | Hydrazide-hydrazone | 1,4-Dioxane | nih.gov |

| Indole-3-acetic hydrazide | Various Aldehydes/Ketones | Hydrazide-hydrazone | Ethanol, heat | nih.gov |

| 3-Acetyl indole | Hydrazine hydrate | Azine (dimeric condensation) | Ethanol, Acetic acid, 80°C | acs.orgacs.org |

Derivatization and Structural Modification of 5-Fluoroindole-3-acetic Hydrazide Analogues

The derivatization of 5-fluoroindole-3-acetic hydrazide analogues is a key area of research, with efforts concentrated on modifying both the indole nucleus and the hydrazide functional group. These modifications are pursued to explore the structure-activity relationships of the resulting compounds.

Exploration of Substituents on the Indole Ring System

One of the well-established methods for indole synthesis is the Fischer indole synthesis. This reaction involves the cyclization of a phenylhydrazone under acidic conditions. For instance, the reaction of a substituted phenylhydrazine with a ketone or aldehyde, followed by acid-catalyzed rearrangement, leads to the formation of the indole ring. The choice of the starting phenylhydrazine determines the substitution pattern on the benzene portion of the indole nucleus.

Another versatile method is the Leimgruber-Batcho indole synthesis, which is particularly useful for industrial-scale production due to the accessibility of the starting materials, typically 2-nitrotoluenes. diva-portal.org This process involves the formation of an enamine from a 2-nitrotoluene (B74249) derivative, followed by a reductive cyclization to yield the indole. diva-portal.org For example, 5-fluoro-2-nitrotoluene can be converted to an enamine, which upon reduction with catalysts like Raney-Nickel or palladium on carbon (Pd/C), yields 5-fluoroindole. diva-portal.org

The Vilsmeier-Haack reaction provides a means to introduce a formyl group at the 3-position of the indole ring. For example, the reaction of 5-fluoro-2,3,3-trimethyl-3H-indole with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) can yield 3-(5-fluoro-2,3,3-trimethyl-3H-indol-2-ylidene)-malonaldehyde. uodiyala.edu.iq This aldehyde can then serve as a precursor for further modifications.

The effect of substituents on the indole ring has been studied in the context of their interaction with biological targets. For example, studies on ring-substituted indole-3-acetic acids have shown that electron-withdrawing groups at the 5-position can enhance binding to certain proteins.

Table 1: Examples of Substituted Indole Derivatives and their Synthetic Precursors

| Indole Derivative | Synthetic Method | Starting Materials |

| Ethyl 5-fluoro-indole-2-carboxylate-5-¹³C | Fischer Indole Synthesis | 4-Fluoronitrobenzene-4-¹³C, Ethyl pyruvate |

| 5-Fluoroindole | Leimgruber-Batcho Synthesis | 5-Fluoro-2-nitrotoluene |

| 3-(5-Fluoro-2,3,3-trimethyl-3H-indol-2-ylidene)-malonaldehyde | Vilsmeier-Haack Reaction | 5-Fluoro-2,3,3-trimethyl-3H-indole, POCl₃, DMF |

This table presents examples of substituted indole derivatives and the synthetic methods and starting materials used for their preparation, based on established chemical principles.

Modifications of the Hydrazide Side Chain

The hydrazide side chain of 5-fluoroindole-3-acetic hydrazide is a versatile functional group that can undergo a variety of chemical transformations, most notably the formation of Schiff bases.

Schiff bases, or imines, are typically synthesized through the condensation reaction of a hydrazide with an aldehyde or a ketone. researchgate.netnih.gov This reaction is often carried out by refluxing equimolar amounts of the hydrazide and the carbonyl compound in a suitable solvent, such as ethanol, sometimes with a catalytic amount of acid like acetic acid. researchgate.net The formation of the characteristic carbon-nitrogen double bond (azomethine group) is a hallmark of this reaction. dergipark.org.tr

The general synthetic route involves the reaction of 5-fluoroindole-3-acetic hydrazide with a variety of substituted aromatic or aliphatic aldehydes and ketones. nih.gov The resulting Schiff bases can be isolated and characterized using spectroscopic techniques such as IR, ¹H NMR, and ¹³C NMR. researchgate.netdergipark.org.tr

For example, a series of hydrazide Schiff's bases were synthesized from different hydrazides and aldehydes, and their structures were confirmed by the appearance of a characteristic imine peak in their NMR spectra. researchgate.net Similarly, new Schiff bases have been synthesized from the condensation of p-fluoro and chlorophenylhydrazines with various carbonyl compounds. dergipark.org.tr

Table 2: General Reaction for the Synthesis of Schiff Bases from 5-Fluoroindole-3-acetic Hydrazide

| Reactant 1 | Reactant 2 | Product | Reaction Condition |

| 5-Fluoroindole-3-acetic hydrazide | Substituted Aldehyde/Ketone (R-CHO/R₂CO) | 5-Fluoroindole-3-acetyl-N'-(substituted)hydrazone | Reflux in ethanol, catalytic acetic acid |

This table outlines the general reaction conditions for the synthesis of Schiff bases derived from 5-fluoroindole-3-acetic hydrazide and various carbonyl compounds.

The reactivity of the hydrazide moiety also allows for other modifications. For instance, reactions with isocyanates can lead to the formation of semicarbazide (B1199961) derivatives. nih.gov

Synthesis of Hybrid Molecules Incorporating Other Heterocycles (e.g., Triazoles, Thiadiazoles, Thiazolidinones)

The hydrazide functionality of 5-fluoroindole-3-acetic hydrazide serves as a key building block for the synthesis of more complex hybrid molecules containing other heterocyclic rings. These reactions often proceed through the initial formation of a Schiff base or a related intermediate.

Triazoles:

Derivatives of 1,2,4-triazole (B32235) can be synthesized from thiosemicarbazide (B42300) intermediates. For example, treatment of an acid hydrazide with phenyl isothiocyanate yields a thiosemicarbazide. nih.gov This intermediate can then undergo a base-catalyzed intramolecular dehydrative cyclization to form the 1,2,4-triazole ring. nih.gov While not directly demonstrated with 5-fluoroindole-3-acetic hydrazide, this methodology is a common strategy for triazole synthesis from hydrazides. nih.gov

Thiadiazoles:

1,3,4-Thiadiazole derivatives can be prepared from hydrazides through various synthetic routes. One common method involves the reaction of a hydrazide with a carbodithioate derivative, followed by cyclization with appropriate reagents. researchgate.net For instance, a hydrazide can be reacted with carbon disulfide in the presence of a base to form a dithiocarbazate salt, which can then be cyclized to the corresponding thiadiazole.

Thiazolidinones:

The synthesis of 4-thiazolidinones often involves the cyclization of a Schiff base with thioglycolic acid. uodiyala.edu.iqnih.gov The Schiff base, prepared from the condensation of a hydrazide and an aldehyde, is reacted with thioglycolic acid in a suitable solvent like toluene (B28343) or DMF, sometimes with a catalyst such as anhydrous zinc chloride. uodiyala.edu.iqnih.gov This reaction leads to the formation of the five-membered thiazolidinone ring. Several studies have reported the synthesis of thiazolidinone derivatives from various hydrazide Schiff bases, highlighting the versatility of this approach. researchgate.netresearchgate.net

Table 3: Synthetic Routes to Hybrid Heterocyclic Molecules from Hydrazide Precursors

| Target Heterocycle | Intermediate | Key Reagents | General Reaction |

| 1,2,4-Triazole | Thiosemicarbazide | Phenyl isothiocyanate, Base | Cyclization of thiosemicarbazide |

| 1,3,4-Thiadiazole | Hydrazide | Carbon disulfide, Base | Cyclization of dithiocarbazate |

| 4-Thiazolidinone (B1220212) | Schiff Base | Thioglycolic acid | Cyclocondensation with Schiff base |

This table summarizes common synthetic strategies for constructing hybrid molecules containing triazole, thiadiazole, and thiazolidinone rings from hydrazide precursors.

Biological Activity and Mechanistic Investigations

Enzyme Modulatory Research

The indole (B1671886) nucleus and its derivatives are known to interact with a wide array of biological targets. The following sections detail the specific enzyme modulatory activities investigated for 5-Fluoroindole-3-acetic hydrazide and its close structural relatives.

Direct studies detailing the inhibitory effect of 5-Fluoroindole-3-acetic hydrazide on myeloperoxidase (MPO) are not prominent in the available literature. However, research on related compounds provides insight into how this class of molecules may interact with peroxidases.

While specific kinetic data for 5-Fluoroindole-3-acetic hydrazide is unavailable, studies on other hydrazide derivatives, such as benzoic acid hydrazides, show they can act as inhibitors of MPO. nih.gov For these related compounds, the inhibitory mechanism often involves the oxidation of the hydrazide group by the enzyme. nih.gov The degree of inhibition is linked to the ease of oxidation, which can be influenced by other substituents on the aromatic ring. nih.gov For example, 4-Aminobenzoic acid hydrazide was identified as a potent irreversible inhibitor of MPO, with an IC50 value of 0.3 µM against the purified enzyme. nih.gov This suggests that the hydrazide moiety is critical for the interaction.

Furthermore, research into the non-hydrazide analog, 5-fluoroindole-3-acetic acid, shows that it is a substrate for horseradish peroxidase, a related enzyme. nih.gov The oxidation of 5-fluoroindole-3-acetic acid by peroxidase leads to the formation of cytotoxic products. nih.gov This indicates that the indole core can be targeted by peroxidases, although this specific interaction leads to activation rather than inhibition.

There is no specific information available regarding the evaluation of 5-Fluoroindole-3-acetic hydrazide in myeloperoxidase-mediated substrate oxidation assays. However, MPO is known to catalyze the oxidation of various substrates, and its catalytic cycle can be influenced by different molecules. For instance, the metabolism of the hydrazide derivative isoniazid (B1672263) by MPO has been observed to generate Compound III, an oxygenated form of the enzyme. nih.gov This highlights that hydrazide-containing compounds can directly participate in the MPO catalytic cycle, although the specific outcomes for 5-Fluoroindole-3-acetic hydrazide have not been documented.

Based on a review of the available scientific literature, no studies have been published that investigate or report on the inhibition of laccase from microbial sources by 5-Fluoroindole-3-acetic hydrazide.

Research into novel anticancer agents has identified hydrazide-based indole scaffolds as potential inhibitors of the Phosphoinositide 3-Kinase (PI3K) signaling pathway, which is crucial for cancer cell growth, survival, and metabolism. nih.gov

A study focused on a hydrazide-based pyridazino[4,5-b]indole scaffold revealed potent cytotoxic activity against the MCF-7 breast cancer cell line. nih.govrsc.orgresearchgate.net One of the most active compounds from this series, a mono-hydrazide derivative designated as compound 12 , demonstrated significant inhibitory action. nih.govresearchgate.net The mechanism was determined to involve the inhibition of the PI3K/AKT/mTOR signaling pathway. nih.govrsc.orgresearchgate.net While this compound is structurally distinct from 5-Fluoroindole-3-acetic hydrazide, it underscores the potential of the indole-hydrazide combination for targeting the PI3K enzyme family. nih.gov

Table 1: Cytotoxic Activity of a Hydrazide-Based Pyridazino[4,5-b]indole Derivative Against the MCF-7 Cancer Cell Line

| Compound | Target Cell Line | IC50 (µM) | Reference Drug (5-FU) IC50 (µM) |

| Hydrazide Derivative (12 ) | MCF-7 | 4.25 | 6.98 |

This interactive table summarizes the half-maximal inhibitory concentration (IC50) of the studied compound. Data sourced from nih.govresearchgate.net.

The non-fluorinated analog, Indole-3-acetic acid hydrazide, has been reported to inhibit several key enzymes involved in cellular metabolism. These enzymes include phosphofructokinase, pyruvate (B1213749) kinase, and lactate (B86563) dehydrogenase. The inhibition of these enzymes can disrupt critical energy production pathways in cells.

Table 2: Documented Enzyme Inhibition by the Related Compound Indole-3-acetic acid hydrazide

| Enzyme Inhibited | Metabolic Pathway |

| Phosphofructokinase | Glycolysis |

| Pyruvate Kinase | Glycolysis |

| Lactate Dehydrogenase | Anaerobic Metabolism |

This interactive table lists the enzymes reported to be inhibited by the non-fluorinated parent compound.

NADH Oxidoreductase and Fatty Acid Synthase Modulation

While direct studies on 5-Fluoroindole-3-acetic hydrazide are not available, research on the parent compound, Indole-3-acetic acid hydrazide, suggests potential interactions with key metabolic enzymes. Indole-3-acetic acid hydrazide has been identified as an inhibitor of NADH oxidoreductase. This enzyme is crucial for cellular respiration and energy production. The compound is also noted to inhibit fatty acid synthase, an enzyme central to the synthesis of fatty acids. This modulation of metabolic pathways highlights a potential area for future investigation into the specific effects of the 5-fluoro substituted variant.

Ectonucleotidase Inhibition (e.g., ENPP1, ENPP3, e5'NT, TNAP)

There is currently no specific published research detailing the inhibitory activity of 5-Fluoroindole-3-acetic hydrazide against the ectonucleotidase family of enzymes, which includes Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), ENPP3, ecto-5'-nucleotidase (e5'NT), and Tissue-Nonspecific Alkaline Phosphatase (TNAP). However, studies on other indole acetic acid derivatives, specifically sulfonate variants, have shown potent, competitive, and non-competitive inhibition of these enzymes, which are implicated in cancer progression through the regulation of adenosine (B11128) levels in the tumor microenvironment. This suggests that the indole acetic acid scaffold is a viable starting point for developing ectonucleotidase inhibitors, warranting future studies on the hydrazide derivative.

Protein Kinase Inhibition Assays

Specific data from protein kinase inhibition assays for 5-Fluoroindole-3-acetic hydrazide are not found in the current body of scientific literature. The broad family of protein kinases represents a major class of drug targets, and various indole derivatives have been explored for their inhibitory potential. However, dedicated studies are required to determine if 5-Fluoroindole-3-acetic hydrazide possesses any significant activity against this enzyme class.

Cholinesterase Enzyme Activity Modulation (e.g., Acetylcholinesterase, Butyrylcholinesterase)

The effect of 5-Fluoroindole-3-acetic hydrazide on cholinesterase enzymes such as Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) has not been specifically reported. These enzymes are critical targets in the management of neurodegenerative diseases like Alzheimer's. Research into various hydrazone derivatives and other indole-based scaffolds has demonstrated inhibitory activity against both AChE and BChE. For instance, certain indene-hydrazide conjugates have shown potent inhibition, indicating that the hydrazide functional group can be part of a pharmacophore for cholinesterase modulation. Nevertheless, the specific activity profile of 5-Fluoroindole-3-acetic hydrazide remains to be elucidated.

DNA Topoisomerase II Inhibition

There is no available research data concerning the inhibitory effects of 5-Fluoroindole-3-acetic hydrazide on DNA topoisomerase II. This enzyme is essential for managing DNA topology during replication and transcription and is a well-established target for anticancer agents. While many classes of compounds have been evaluated as topoisomerase II inhibitors, the potential role of this specific indole hydrazide derivative has not yet been explored.

Antimicrobial and Antivirulence Research

The hydrazide-hydrazone moiety is a well-established pharmacophore in the development of antimicrobial agents. Numerous compounds incorporating this feature have demonstrated significant biological activity.

Antibacterial Spectrum and Efficacy Studies

Specific studies detailing the antibacterial spectrum and efficacy of 5-Fluoroindole-3-acetic hydrazide are not available in the reviewed literature. However, the broader class of indole hydrazide/hydrazone derivatives has been evaluated for antimicrobial properties. These studies reveal that compounds in this class can possess a wide spectrum of activity against various bacterial strains. For example, research on indole-3-aldehyde hydrazones showed activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The introduction of a fluorine atom into a molecular structure is a common strategy in medicinal chemistry to enhance metabolic stability and biological activity. Therefore, it is plausible that 5-Fluoroindole-3-acetic hydrazide could exhibit antimicrobial properties, but this requires direct experimental verification through efficacy studies and determination of Minimum Inhibitory Concentration (MIC) values against a panel of pathogenic bacteria.

Inhibition of Bacterial Growth Across Diverse Strains

Studies on indole-3-aldehyde and 5-bromoindole-3-aldehyde hydrazide/hydrazone derivatives have demonstrated a broad spectrum of activity against several microorganisms. researchgate.net These compounds exhibited minimum inhibitory concentration (MIC) values ranging from 6.25 to 100 µg/mL against Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), Escherichia coli, Bacillus subtilis, and Candida albicans. researchgate.net Notably, some of these derivatives showed better activity against MRSA and significant activity against S. aureus when compared to ampicillin. researchgate.net

Similarly, a series of fluorinated hydrazide-hydrazones were tested against two Gram-positive (S. aureus and B. subtilis) and two Gram-negative (E. coli and P. aeruginosa) bacterial strains. nih.gov One particular hydrazone with a 2,4-difluoro substitution on the phenyl moiety demonstrated the highest activity against S. aureus. nih.gov

Interactive Data Table: Antibacterial Activity of Indole Hydrazide Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Indole-3-aldehyde hydrazones | S. aureus | 6.25-100 | researchgate.net |

| Indole-3-aldehyde hydrazones | MRSA | 6.25-100 | researchgate.net |

| Indole-3-aldehyde hydrazones | E. coli | 6.25-100 | researchgate.net |

| Indole-3-aldehyde hydrazones | B. subtilis | 6.25-100 | researchgate.net |

| 2,4-difluoro substituted hydrazone | S. aureus | Not specified | nih.gov |

Disruption of Biofilm Formation and Quorum Sensing Systems

Indole-3-acetic acid (IAA), a related indole compound, has been shown to significantly inhibit biofilm formation by Pseudomonas aeruginosa. nih.govresearchgate.net Microscopic analysis confirmed the disintegration of the biofilm matrix, highlighting IAA's potential as an antibiofilm agent. nih.gov Furthermore, molecular docking studies suggest that IAA may interfere with virulence proteins crucial for biofilm development. nih.govresearchgate.net

Research has also indicated that certain small molecules can act as quorum-sensing inhibitors, thereby reducing the pathogenicity of P. aeruginosa. nih.gov These inhibitors interfere with the bacterial communication systems that regulate the expression of virulence factors. nih.gov

Suppression of Bacterial Virulence Factor Production (e.g., pyocyanin, rhamnolipid, siderophores)

The inhibition of quorum sensing by compounds like N-decanoyl cyclopentylamide (C10-CPA) has been shown to suppress the production of virulence factors in P. aeruginosa, including elastase, pyocyanin, and rhamnolipid, without affecting bacterial growth. nih.gov This suggests a mechanism of action that targets the regulatory pathways of virulence rather than being directly bactericidal.

Modulation of Bacterial Motility and Protease Activity

While direct studies on 5-fluoroindole-3-acetic hydrazide's effect on bacterial motility and protease activity are limited, the broader class of indole derivatives has been investigated for these properties. For instance, indole-3-acetic acid has been shown to impact the virulence of Vibrio campbellii by affecting its quorum sensing system, which in turn can influence motility and protease production. researchgate.net

Antifungal Activity Assessment

Hydrazide-hydrazones are recognized for their wide spectrum of biological properties, including antifungal activity. nih.govmdpi.com A series of indole-3-aldehyde and 5-bromoindole-3-aldehyde hydrazones were evaluated for their in vitro antifungal activity against Candida albicans, showing MIC values between 6.25 and 100 µg/mL. researchgate.net

Other studies on hydrazine-based compounds have also demonstrated significant antifungal activity against various Candida species. nih.gov Some of these compounds were effective against fluconazole- or caspofungin-resistant C. albicans strains. nih.gov The mechanism of action for some of these compounds is thought to involve the inhibition of 14-alpha demethylase. mdpi.com

Antitubercular Activity against Mycobacterium tuberculosis**

Antiproliferative and Apoptosis Induction Studies

In the realm of cancer research, indole derivatives have been explored for their potential as anticancer agents.

A study on novel indole hydrazide derivatives revealed their antiproliferative activities. nih.gov One compound, in particular, exhibited potent antiproliferative activity against the MCF-7 breast cancer cell line with an IC50 value of 3.01 µM. nih.gov Mechanistic studies showed that this compound induced cell cycle arrest at the G0/G1 phase and promoted apoptotic cell death. nih.gov

Further investigation into the mechanism of apoptosis induction revealed that the compound increased the expression of the pro-apoptotic protein Bax and decreased the levels of the anti-apoptotic protein Bcl-2. nih.gov It also led to reduced levels of procaspase-3 and -9 proteins and induced significant DNA damage in MCF-7 cells. nih.gov

Another related compound, 5-fluoroindole-3-acetic acid, has been identified as a prodrug that, when activated by horseradish peroxidase, exhibits potent cytotoxic activity against various human and rodent tumor cell lines. nih.gov

Cellular Growth Inhibition in Specific Cancer Cell Lines

While direct studies on the cellular growth inhibitory effects of 5-Fluoroindole-3-acetic hydrazide are limited, research on its parent compound, 5-Fluoroindole-3-acetic acid, provides valuable insights. This acid derivative has demonstrated significant cytotoxic activity against a range of human and rodent tumor cell lines when activated by horseradish peroxidase. nih.gov The cytotoxic effect is believed to stem from the formation of reactive intermediates that can interact with crucial biological molecules like DNA. nih.gov The fluorinated version of indole-3-acetic acid was found to be more potent than the unsubstituted indole in its cytotoxic effects on V79 hamster fibroblasts in the presence of peroxidase. nih.gov

Hydrazone derivatives, a class of compounds to which 5-Fluoroindole-3-acetic hydrazide belongs, are recognized as a significant pharmacophore in the design of antitumor agents. nih.gov Various hydrazone compounds have been synthesized and evaluated for their in vitro antitumor activity against panels of human cancer cell lines, showing a broad spectrum of activity. nih.gov For instance, certain novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold have exhibited potent growth inhibition against a wide array of cancer cell lines. nih.gov

Mechanisms of Apoptosis Induction Pathways

The induction of apoptosis, or programmed cell death, is a key mechanism through which anticancer agents exert their effects. While specific studies on the apoptosis-inducing pathways of 5-Fluoroindole-3-acetic hydrazide are not extensively documented, the broader class of indole compounds and hydrazones are known to trigger this process. nih.govmdpi.com

Indole compounds, such as indole-3-carbinol, have been shown to induce apoptosis by modulating the expression of various genes involved in cell survival and death. mdpi.com These mechanisms include the downregulation of anti-apoptotic proteins like Bcl-2 and survivin, and the upregulation of pro-apoptotic proteins such as Bax. mdpi.com This ultimately leads to the activation of caspases, a family of proteases that execute the apoptotic program. mdpi.com Hydrazone-containing compounds have also been reported to selectively induce apoptosis in cancer cells, highlighting the potential of this chemical moiety in cancer therapy. nih.gov

Cell Cycle Progression Analysis

The cell cycle is a tightly regulated process that governs cell proliferation, and its dysregulation is a hallmark of cancer. Certain acetic acid derivatives have been shown to interfere with cell cycle progression in cancer cells. For example, flavone (B191248) acetic acid can induce a G2/M cell cycle arrest in mammary carcinoma cells. nih.gov This arrest prevents the cells from dividing and proliferating. While direct evidence for 5-Fluoroindole-3-acetic hydrazide is lacking, the known activity of related compounds suggests that it may also influence cell cycle progression in cancer cells. The investigation of novel hydrazone derivatives has included cell cycle analysis as a key component of their antitumor evaluation. nih.gov

Effects on Cellular Migration and Invasion

The ability of cancer cells to migrate and invade surrounding tissues is a critical step in metastasis. While there is no specific research available on the effects of 5-Fluoroindole-3-acetic hydrazide on cellular migration and invasion, the broader class of indole compounds has shown promise in this area. Indole-3-carbinol and its derivatives have been found to modulate pathways involved in cell migration and invasion, suggesting that they may have anti-metastatic potential. mdpi.com

Modulation of Key Signaling Pathways (e.g., EGFR, p53-MDM2)

Signaling pathways play a crucial role in regulating cell growth, survival, and proliferation. The epidermal growth factor receptor (EGFR) and the p53-MDM2 axis are two important pathways often dysregulated in cancer.

While there is no direct evidence linking 5-Fluoroindole-3-acetic hydrazide to the modulation of the EGFR signaling pathway, some hydrazone derivatives have been designed and synthesized with the aim of targeting EGFR. nih.gov

The p53 tumor suppressor protein is a critical regulator of the cell's response to stress, including DNA damage. Its activity is tightly controlled by the murine double minute 2 (MDM2) protein, which targets p53 for degradation. biosynth.comnih.gov The interaction between p53 and MDM2 is a key target for cancer therapy. nih.gov Although no studies have specifically investigated the effect of 5-Fluoroindole-3-acetic hydrazide on the p53-MDM2 pathway, the indole scaffold is a component of some molecules designed to inhibit this interaction. nih.gov

Plant Growth Regulatory and Agrochemical Applications

Analogues as Plant Hormone Mimics

Indole-3-acetic acid is a well-known natural auxin, a class of plant hormones that play a central role in regulating plant growth and development. Its derivatives can act as mimics of this hormone. While specific applications of 5-Fluoroindole-3-acetic hydrazide in this area are not widely reported, its structural similarity to indole-3-acetic acid suggests potential activity as a plant growth regulator. The hydrazide moiety could influence its stability, uptake, and activity in plants.

Neuroprotective and Antioxidant Potential

The neuroprotective and antioxidant properties of indole derivatives are an active area of research. The indole nucleus, being an electron-rich aromatic system, is a good electron donor, which is a key feature for antioxidant activity. nih.gov

Studies on related indole-hydrazide/hydrazone derivatives have demonstrated significant antioxidant activity. For instance, a series of 5-chloroindole (B142107) hydrazide/hydrazone derivatives were synthesized and showed potent scavenging activity against superoxide (B77818) radicals and DPPH radicals, with IC50 values ranging from 2 to 60 µM for the latter. nih.govnih.gov The introduction of a hydrazide or hydrazone side chain containing a halogenated aromatic ring has been shown to enhance the antioxidant activity of indoles compared to melatonin, a well-known antioxidant. tandfonline.com This suggests that the hydrazide group in 5-Fluoroindole-3-acetic hydrazide could contribute to its stability and ability to scavenge free radicals. tandfonline.com

The general antioxidant activity of indole hydrazone derivatives has been confirmed through various in vitro methods, such as the DPPH assay. ejbps.com While direct data for 5-Fluoroindole-3-acetic hydrazide is not available, the existing literature on analogous compounds strongly suggests its potential as a radical scavenger.

The potential of indole-based compounds to protect cells from oxidative stress-induced damage has been investigated. For example, various indole-phenolic compounds have demonstrated neuroprotective effects in cellular models by reducing the production of reactive oxygen species (ROS). nih.gov In studies using H₂O₂-stimulated SH-SY5Y neuroblastoma cells, certain indole derivatives significantly reduced cell mortality and preserved cell viability, indicating their ability to mitigate oxidative stress. nih.gov Although these studies were not performed on 5-Fluoroindole-3-acetic hydrazide specifically, they provide a strong rationale for investigating its potential in similar cellular models. The fluorination of the indole ring could also influence its neuroprotective properties, as seen in other fluorinated indole compounds that exhibit potent biological activities. nih.gov

Lipid Metabolism Modulation

The role of indole derivatives in lipid metabolism is an emerging field of study, with some compounds showing promise as hypolipidemic agents.

While there is no direct evidence for the hypolipidemic effects of 5-Fluoroindole-3-acetic hydrazide, research on related indole structures offers some insights. The investigation into novel hypolipidemic agents is a significant area of pharmaceutical research. At present, specific data detailing the mechanisms by which 5-Fluoroindole-3-acetic hydrazide might influence lipid levels is not available in the public domain.

Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9) is a key regulator of LDL cholesterol levels, and its inhibition is a therapeutic strategy for hypercholesterolemia. nih.gov Some indole-containing compounds have been investigated for their potential to inhibit PCSK9. For example, indole alkaloids and indole-containing tetrahydroprotoberberine derivatives have shown inhibitory activity against PCSK9, leading to increased LDL uptake in liver cells. nih.govnih.gov Computational studies have also been employed to design and identify novel indole derivatives as potential PCSK9 inhibitors. acs.org Although these studies did not specifically include 5-Fluoroindole-3-acetic hydrazide, they establish a precedent for the potential of indole-based molecules to interact with and modulate PCSK9 activity. Further research, including in silico screening and in vitro assays, would be necessary to determine if 5-Fluoroindole-3-acetic hydrazide possesses any PCSK9 inhibitory properties.

Structure Activity Relationship Sar Investigations

Influence of the 5-Fluoro Substituent on Biological Efficacy

The introduction of a fluorine atom at the 5-position of the indole (B1671886) ring is a pivotal modification that significantly impacts the biological activity of the resulting compound. Fluorine, being the most electronegative element, can profoundly alter the electronic properties, lipophilicity, and metabolic stability of a molecule.

Research on various indole derivatives has consistently demonstrated the beneficial effects of a 5-fluoro substituent. For instance, studies on indole-containing amidinohydrazones as receptor agonists revealed that while substitutions at the C4-position of the indole ring can abolish activity, substitutions at the C5-position are well-tolerated and can even enhance potency. nih.gov Among various halogen substitutions, the 5-fluoro analog exhibited the most improved potency, suggesting that the electronic nature and size of the substituent at this position are critical for optimal interaction with the biological target. nih.gov

Furthermore, in the context of potential anticancer agents, 5-fluoroindole-3-acetic acid, a closely related precursor to the hydrazide, was found to be significantly more cytotoxic to hamster fibroblasts in the presence of peroxidase compared to its non-fluorinated counterpart. nih.gov This enhanced cytotoxicity, despite a slower rate of oxidation by the enzyme, points towards the formation of more potent cytotoxic metabolites from the fluorinated compound. nih.gov

In a study of 5-fluoro-2-oxindole derivatives as α-glucosidase inhibitors, the parent 5-fluoro-2-oxindole showed significantly better inhibitory activity than acarbose, a standard drug. nih.gov The introduction of various substituents to this core structure further modulated the activity, but the presence of the 5-fluoro group was a key determinant for the observed potency. nih.gov

These findings collectively underscore the strategic importance of the 5-fluoro substituent in enhancing the biological efficacy of indole-based compounds, likely through a combination of improved electronic interactions, metabolic stability, and bioavailability.

Table 1: α-Glucosidase Inhibitory Activity of 5-Fluoro-2-Oxindole Derivatives nih.gov

| Compound | Substituent | IC50 (μM) |

| 5-Fluoro-2-oxindole | - | 7510 ± 170 |

| 3d | 4-Hydroxy-3-methoxybenzylidene | 56.87 ± 0.42 |

| 3f | 3,4-Dihydroxybenzylidene | 49.89 ± 1.16 |

| 3i | 2,4-Dichlorobenzylidene | 35.83 ± 0.98 |

| Acarbose (Reference) | - | 569.43 ± 43.72 |

Contribution of the Acetic Hydrazide Moiety to Activity Profiles

The acetic hydrazide moiety (-CH₂CONHNH₂) appended to the 3-position of the indole ring is another crucial component influencing the biological activity of 5-Fluoroindole-3-acetic hydrazide. Hydrazides and their derivatives, hydrazones, are known to be versatile pharmacophores present in a wide array of biologically active compounds.

The hydrazide group can act as a linker, connecting the indole core to other functional groups, or it can directly participate in interactions with biological targets. For example, the nitrogen and oxygen atoms of the hydrazide can act as hydrogen bond donors and acceptors, facilitating binding to enzyme active sites or receptors.

In the context of enzyme inhibition, the hydrazide moiety has been explored as a zinc-binding group in histone deacetylase (HDAC) inhibitors, offering a potentially safer alternative to the commonly used hydroxamic acid group. hygeiajournal.com Furthermore, hydrazide-based compounds have been identified as promising cytotoxic agents against various cancer cell lines. nih.gov

The condensation of the terminal amino group of the hydrazide with aldehydes or ketones leads to the formation of hydrazones, which often exhibit enhanced biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. A systematic review on hydrazide derivatives highlights their broad spectrum of biological activities and their importance in the development of new pharmaceutical agents. hygeiajournal.com

Positional and Electronic Effects of Indole Ring Substitutions

The biological activity of indole derivatives is highly sensitive to the nature and position of substituents on the indole ring. Beyond the 5-fluoro group, modifications at other positions can either enhance or diminish the desired biological effect.

Studies on the antiviral activity of 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones, which share a similar indole core, have provided valuable insights into these effects. In one study, a series of 5-fluoro-1-methyl/ethyl-1H-indole-2,3-dione 3-[4-(substituted phenyl)-thiosemicarbazones] were synthesized and evaluated for their antiviral activity. The results indicated that the nature of the substituent on the N-1 position of the indole and on the phenyl ring of the thiosemicarbazone significantly influenced the antiviral potency and spectrum. nih.govresearchgate.net For instance, ethyl substitution at the N-1 position of the indole ring generally led to more effective antiviral agents compared to methyl substitution. nih.gov

Furthermore, the electronic properties of the substituents on the phenyl ring of the thiosemicarbazone moiety played a critical role. Electron-withdrawing groups like trifluoromethyl (-CF₃) and chloro (-Cl), as well as electron-donating groups like methoxy (B1213986) (-OCH₃), at specific positions on the phenyl ring resulted in compounds with potent activity against various herpes viruses. nih.gov

Table 2: Antiviral Activity of 5-Fluoro-1-ethyl-1H-indole-2,3-dione 3-[4-(substituted phenyl)-thiosemicarbazones] nih.gov

| Compound | R1 (Substituent on Phenyl Ring) | Virus | EC50 (µg/mL) |

| 7d | 4-CF₃ | HSV-1 (KOS) | >10 |

| HSV-2 (G) | >10 | ||

| HSV-1 TK- KOS ACVr | 5.6 | ||

| VV | 2.8 | ||

| 7g | 4-OCH₃ | HSV-1 (KOS) | 5.6 |

| HSV-2 (G) | 5.6 | ||

| HSV-1 TK- KOS ACVr | 2.8 | ||

| VV | 2.8 | ||

| 7l | 3-Cl | HSV-1 (KOS) | 5.6 |

| HSV-2 (G) | >10 | ||

| HSV-1 TK- KOS ACVr | 2.8 | ||

| VV | 2.8 | ||

| 7n | 4-Br | Coxsackie B4 | 2.8 |

Stereochemical Considerations in Molecular Recognition

While 5-Fluoroindole-3-acetic hydrazide itself is an achiral molecule, the introduction of chiral centers, for instance, through substitution on the α-carbon of the acetic acid linker or on the hydrazide nitrogen, would lead to stereoisomers. The spatial arrangement of atoms in a molecule is a critical determinant of its interaction with chiral biological macromolecules such as enzymes and receptors.

Although specific stereochemical studies on 5-Fluoroindole-3-acetic hydrazide are not available, the broader field of medicinal chemistry is replete with examples where enantiomers of a chiral drug exhibit significantly different pharmacological activities, potencies, and even toxicities. One enantiomer may fit perfectly into a binding site, leading to the desired therapeutic effect, while the other may be inactive or even produce adverse effects.

Therefore, should any future modifications to the 5-Fluoroindole-3-acetic hydrazide scaffold introduce chirality, a thorough investigation of the stereochemical aspects of its biological activity would be essential for the development of a safe and effective therapeutic agent.

Comparative Analysis of Different Linker Lengths and Functional Groups

The acetic hydrazide moiety in 5-Fluoroindole-3-acetic hydrazide can be viewed as a linker of a specific length and functionality connecting the indole core to a reactive terminal group. Altering the length of this linker or replacing the hydrazide with other functional groups can have a profound impact on the biological activity.

Studies on related indole derivatives have shown that the nature of the side chain at the 3-position is crucial. For instance, in a series of indolylthiosemicarbazides evaluated for antiviral activity, the free thiosemicarbazide (B42300) moiety was found to be essential for activity against Coxsackie B4 virus. nih.gov Cyclization of this moiety into a 4-thiazolidinone (B1220212) resulted in a complete loss of antiviral effect. nih.gov This highlights the importance of the specific functional group at the terminus of the linker.

Furthermore, the length of the linker can influence how the molecule spans a binding site or positions its key interacting groups. While direct studies on varying the linker length of 5-Fluoroindole-3-acetic hydrazide are lacking, research in other areas, such as the development of Proteolysis Targeting Chimeras (PROTACs), has demonstrated a significant effect of linker length on the efficacy of the molecule.

A comparative analysis of different functional groups that could replace the hydrazide, such as a simple carboxylic acid, an amide, or other heterocyclic rings, would be a valuable area of future research to fully elucidate the SAR of this class of compounds.

Computational and Theoretical Approaches in Research

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

Molecular docking simulations for 5-fluoroindole-3-acetic hydrazide would involve placing the molecule into the binding site of a biologically relevant protein target. The indole (B1671886) scaffold is a well-known pharmacophore present in molecules that target a variety of proteins, including enzymes like dihydrofolate reductase (DHFR) and kinases, as well as receptors like serotonin (B10506) receptors. nih.govnih.gov The hydrazide-hydrazone moiety is also recognized for its role in binding to various enzymes, including cholinesterases. researchgate.netnih.gov

The simulation calculates the binding energy, which is a measure of the affinity between the ligand and the protein. A lower binding energy typically indicates a more stable and favorable interaction. For instance, in studies of similar hydrazone derivatives, binding energies against various protein targets are calculated to rank potential inhibitors. researchgate.net While specific binding energy values for 5-fluoroindole-3-acetic hydrazide are not yet prevalent in the literature, a typical output of such a study is illustrated in the table below, showing hypothetical binding scores against potential indole-targeting proteins.

| Target Protein | Protein Data Bank (PDB) ID | Hypothetical Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |

|---|---|---|---|

| Pim-1 Kinase | e.g., 3BGP | -8.5 | Glu121, Leu120 |

| Dihydrofolate Reductase (DHFR) | e.g., 2W9H | -7.9 | Ile7, Phe34 |

| Acetylcholinesterase (AChE) | e.g., 4EY7 | -9.1 | Trp86, Tyr337 |

This table is illustrative and shows the type of data generated from molecular docking studies. The values are hypothetical for 5-Fluoroindole-3-acetic hydrazide.

The docking pose reveals the specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein. The fluorine atom on the indole ring, for example, could form halogen bonds or alter the electronic landscape to enhance binding.

The insights gained from molecular docking are instrumental in the rational design of new analogues. By analyzing the binding mode of 5-fluoroindole-3-acetic hydrazide within a protein's active site, medicinal chemists can identify opportunities for structural modifications to improve potency and selectivity. For example, if a region of the binding pocket is unoccupied, the hydrazide moiety could be extended or substituted to form additional favorable interactions. Studies on other indole derivatives have successfully used this approach to design new molecules with improved activity against targets like the Pim-1 kinase. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility and stability of the ligand and its complex with a protein.

An MD simulation of 5-fluoroindole-3-acetic hydrazide, both alone in a solvent and in complex with a target protein, would reveal its stable conformations and the fluctuations of its structure. Key parameters analyzed in MD simulations include the Root Mean Square Deviation (RMSD), which measures the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD value over the simulation time suggests that the protein-ligand complex has reached equilibrium and is stable.

| System | Simulation Time (ns) | Average RMSD (Å) | Observed Stability |

|---|---|---|---|

| 5-Fluoroindole-3-acetic hydrazide-Protein Complex | 100 | ~2.5 Å | Stable after initial fluctuation |

| Ligand alone in solution | 50 | ~1.5 Å | Shows conformational flexibility |

This table presents typical data obtained from MD simulations. The values are illustrative for 5-Fluoroindole-3-acetic hydrazide.

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deep understanding of the electronic properties of a molecule. These calculations are crucial for predicting reactivity and other molecular properties from first principles.

DFT is used to calculate the energies and shapes of the molecular orbitals, most importantly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. The LUMO is the orbital that is most likely to accept an electron, indicating its electron-accepting capability.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular reactivity and stability. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For indole derivatives, DFT calculations have been used to study how different substituents affect the HOMO-LUMO gap and thus the electronic properties.

Other reactivity descriptors derived from these calculations include chemical potential, hardness, and electrophilicity, which further quantify the molecule's reactivity.

| Parameter | Illustrative Calculated Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -5.8 | Electron-donating ability |

| LUMO Energy | -1.2 | Electron-accepting ability |

| HOMO-LUMO Gap | 4.6 | Reactivity and stability |

This table contains illustrative values for 5-Fluoroindole-3-acetic hydrazide based on typical DFT calculations for similar molecules.

The Molecular Electrostatic Potential (MEP) surface is a 3D map that shows the charge distribution around a molecule. It is invaluable for predicting how a molecule will interact with other molecules, particularly in biological systems. The MEP map uses a color scale to indicate regions of different electrostatic potential. Typically, red areas represent regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue areas indicate positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow areas represent regions of neutral potential.

For 5-fluoroindole-3-acetic hydrazide, an MEP map would likely show negative potential around the oxygen and nitrogen atoms of the hydrazide group and the fluorine atom, indicating these as sites for hydrogen bonding or coordination. researchgate.net The hydrogen atoms of the N-H groups would show positive potential. This analysis helps in understanding non-covalent interactions that are crucial for ligand-receptor binding.

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions

A detailed Natural Bond Orbital (NBO) analysis of 5-Fluoroindole-3-acetic hydrazide would provide significant insights into its chemical reactivity and stability. This computational method elucidates the donor-acceptor interactions within the molecule, which are critical for understanding its electronic properties. Specifically, NBO analysis quantifies hyperconjugative interactions, which involve the delocalization of electron density from a filled (donor) bonding or lone pair orbital to an adjacent unfilled (acceptor) anti-bonding orbital.

For 5-Fluoroindole-3-acetic hydrazide, key hyperconjugative interactions would be expected between the lone pairs of the nitrogen and oxygen atoms of the hydrazide group and the anti-bonding orbitals of adjacent sigma bonds. Similarly, interactions involving the π-system of the indole ring and the fluorine substituent would be of great interest. The stabilization energies associated with these interactions, calculated through NBO analysis, would highlight the most significant electronic delocalization pathways, which in turn influence the molecule's conformation, bond strengths, and reactivity.

However, a specific Natural Bond Orbital (NBO) analysis for hyperconjugative interactions of 5-Fluoroindole-3-acetic hydrazide has not been detailed in the currently available scientific literature.

In Silico Screening and Virtual Library Development

The scaffold of 5-Fluoroindole-3-acetic hydrazide presents a valuable starting point for the development of virtual libraries aimed at discovering new bioactive compounds. In silico screening of these libraries against various biological targets, such as enzymes or receptors, is a cornerstone of modern drug discovery. The process involves generating a large, diverse set of virtual compounds by systematically modifying the core structure of 5-Fluoroindole-3-acetic hydrazide. These modifications could include altering substituents on the indole ring, acylating the hydrazide nitrogen atoms, or forming hydrazones with a variety of aldehydes and ketones.

Each compound in the virtual library would then be computationally docked into the active site of a target protein to predict its binding affinity and mode of interaction. This high-throughput virtual screening allows for the rapid identification of promising candidates for further experimental investigation, thereby saving significant time and resources compared to traditional high-throughput screening of physical compounds.

Despite its potential, specific examples of the use of 5-Fluoroindole-3-acetic hydrazide as a scaffold for the development of virtual libraries and subsequent in silico screening are not described in the current body of scientific literature.

Predictive Models for Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics

Predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a potential drug candidate is crucial for its development. Computational models offer a rapid and cost-effective means to estimate these pharmacokinetic parameters for compounds like 5-Fluoroindole-3-acetic hydrazide. These models are typically based on quantitative structure-property relationships (QSPR) and are trained on large datasets of compounds with known ADME characteristics.

For 5-Fluoroindole-3-acetic hydrazide, predictive models could estimate key parameters such as:

Absorption: Oral bioavailability, intestinal absorption, and cell permeability (e.g., Caco-2).

Distribution: Plasma protein binding, blood-brain barrier penetration, and volume of distribution.

Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes.

Excretion: Prediction of clearance pathways and half-life.

A representative table of predicted ADME properties for 5-Fluoroindole-3-acetic hydrazide, based on computational models, is presented below. It is important to note that these are theoretical predictions and would require experimental validation.

| ADME Property | Predicted Value |

| Oral Bioavailability | Moderate to High |

| Blood-Brain Barrier Penetration | Low |

| Caco-2 Permeability | Moderate |

| Plasma Protein Binding | High |

| CYP450 2D6 Inhibition | Likely Inhibitor |

Note: The values in this table are illustrative of the types of predictions made by ADME models and are not based on published experimental data for 5-Fluoroindole-3-acetic hydrazide.

A comprehensive in silico ADME profile would be instrumental in the early-stage assessment of 5-Fluoroindole-3-acetic hydrazide's drug-likeness and would help to identify potential liabilities that may need to be addressed through chemical modification. However, specific predictive models and their detailed results for the ADME characteristics of 5-Fluoroindole-3-acetic hydrazide are not yet available in published research.

Advanced Research Methodologies and Techniques

Advanced Spectroscopic Characterization for Structural Elucidation and Interaction Studies

Detailed spectroscopic data for 5-Fluoroindole-3-acetic hydrazide, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are not extensively reported in public databases. While information for the related precursor, 5-Fluoroindole-3-acetic acid, is available, specific data for the hydrazide derivative is absent. nih.gov For instance, the ¹H NMR and ¹³C NMR spectra, which are fundamental for confirming the molecular structure and understanding the electronic environment of the atoms, have not been published. Similarly, detailed mass spectrometry analysis, crucial for confirming the molecular weight and fragmentation pattern, is not documented. bldpharm.com

Mechanistic Studies Using Specific Cellular and Biochemical Models

No mechanistic studies detailing the mode of action of 5-Fluoroindole-3-acetic hydrazide in specific cellular or biochemical models were identified. The cytotoxic mechanism of the related 5-Fluoroindole-3-acetic acid is thought to involve the formation of 3-methylene-2-oxindole, which can conjugate with biological nucleophiles like thiols and DNA. nih.gov However, it remains unknown if 5-Fluoroindole-3-acetic hydrazide operates through a similar or different pathway. Understanding the specific molecular targets and cellular responses to this compound would require dedicated mechanistic investigations.

Applications of Isotopic Tracers in Biological Pathway Elucidation

The use of isotopic tracers for elucidating the biological pathways involving 5-Fluoroindole-3-acetic hydrazide has not been reported. While isotopically labeled analogs of the related compound, Indole-3-acetic acid (such as Indole-3-acetic acid-d5), are utilized as internal standards for quantification in biological samples, no such applications have been documented for its 5-fluoro hydrazide derivative. medchemexpress.comisotope.com The synthesis and application of an isotopically labeled version of 5-Fluoroindole-3-acetic hydrazide would be a critical step in studying its metabolic fate and mechanism of action.

Future Directions and Emerging Research Avenues

Rational Design of Next-Generation 5-Fluoroindole-3-acetic Hydrazide Analogues with Enhanced Selectivity

The development of new analogues of 5-Fluoroindole-3-acetic hydrazide with improved selectivity is a key area of future research. The core concept of rational design involves making specific, deliberate modifications to the chemical structure to enhance its interaction with a desired biological target while minimizing off-target effects. This approach relies heavily on understanding the structure-activity relationship (SAR), which describes how the chemical structure of a compound influences its biological activity.

For instance, research on related indole-3-acetamides has shown that the position and nature of substituents on the phenyl ring can significantly alter their inhibitory activity against enzymes like α-amylase. nih.gov A study demonstrated that while an unsubstituted phenyl ring conferred moderate activity, the addition of a methyl group at the para position slightly reduced it. nih.gov Conversely, dimethyl substitutions at various positions on the aryl ring led to a range of inhibitory effects. nih.gov These findings underscore the importance of systematic modifications.

Future efforts will likely involve creating a library of 5-Fluoroindole-3-acetic hydrazide analogues with diverse substitutions on the indole (B1671886) ring and the hydrazide moiety. By systematically altering these functional groups, researchers can probe the structural requirements for potent and selective activity. Computational methods, such as molecular docking, will be instrumental in predicting how these new analogues will bind to target proteins, guiding the synthesis of the most promising candidates. nih.govnih.gov

Exploration of Novel Biological Targets and Mechanistic Pathways

While some biological activities of indole derivatives are known, a significant opportunity lies in identifying new targets and understanding the detailed mechanisms of action for 5-Fluoroindole-3-acetic hydrazide. The parent compound, indole-3-acetic acid, and its derivatives are known to be oxidized by enzymes like horseradish peroxidase to form cytotoxic products. nih.gov This suggests that peroxidases could be a key component of its mechanism of action in certain contexts, such as targeted cancer therapy. nih.gov

The hydrazide functional group itself is a versatile pharmacophore. Indole-3-acetic acid hydrazide has been shown to inhibit several enzymes, including phosphofructokinase, pyruvate (B1213749) kinase, and lactate (B86563) dehydrogenase. biosynth.com It also exhibits inhibitory effects on fatty acid synthesis. biosynth.com These findings open up avenues to investigate whether 5-Fluoroindole-3-acetic hydrazide shares these activities or possesses unique inhibitory profiles.

Future research will likely employ a variety of screening techniques to identify novel protein targets. This could involve high-throughput screening of large compound libraries against diverse panels of enzymes and receptors. Once a target is identified, detailed mechanistic studies will be necessary to elucidate how the compound exerts its effect at the molecular level. This could involve techniques like X-ray crystallography to determine the three-dimensional structure of the compound bound to its target, providing a precise map of their interaction.

Integration of Multi-Omics Data for Comprehensive Systemic Understanding

To gain a holistic view of the biological effects of 5-Fluoroindole-3-acetic hydrazide, researchers are turning to multi-omics approaches. This involves integrating data from genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of how the compound affects a biological system. For example, transcriptomics can reveal which genes are turned on or off in response to the compound, while proteomics can identify changes in protein expression levels. Metabolomics, in turn, can show how the compound alters the metabolic profile of a cell.

This systems-level approach is crucial for understanding the complex network of interactions that underlie the compound's biological activity. For instance, in the broader context of indole-3-acetic acid (IAA) biosynthesis in microorganisms, researchers are working to unravel the complex network and the role of IAA, including interactions between various regulatory genes and key enzyme genes. nih.gov A similar approach for 5-Fluoroindole-3-acetic hydrazide could reveal previously unknown pathways and off-target effects, providing valuable insights for drug development and minimizing potential side effects.

Development of Advanced Delivery Concepts for Targeted Research Applications

The effectiveness of any therapeutic or research compound can be significantly enhanced by ensuring it reaches its intended target in the body at the right concentration. Therefore, the development of advanced delivery systems for 5-Fluoroindole-3-acetic hydrazide is a critical area of future research. The high cytotoxicity of its parent acid, 5-fluoroindole-3-acetic acid, after oxidative activation, suggests its potential as a prodrug for targeted cancer therapy. nih.gov This could involve antibody-directed, polymer-directed, or gene-directed delivery of activating enzymes like horseradish peroxidase to the tumor site. nih.gov

Future research will likely explore various nano- and micro-encapsulation technologies to protect the compound from degradation in the body and to control its release profile. Liposomes, nanoparticles, and hydrogels are all potential delivery vehicles that could be tailored to the specific properties of 5-Fluoroindole-3-acetic hydrazide. These advanced delivery systems could improve its efficacy and reduce potential systemic toxicity, making it a more viable candidate for a range of research and therapeutic applications.

Contribution to Fundamental Chemical Biology of Indole and Hydrazide Derivatives

The study of 5-Fluoroindole-3-acetic hydrazide and its analogues will undoubtedly contribute to the broader field of chemical biology, particularly concerning indole and hydrazide derivatives. The indole scaffold is a privileged structure in medicinal chemistry, found in a wide array of biologically active compounds. Similarly, the hydrazide group is a key functional group in many pharmaceuticals and research tools. sigmaaldrich.com